molecular formula C23H22N2O4S B2702729 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole CAS No. 402950-83-8

3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2702729
CAS No.: 402950-83-8
M. Wt: 422.5
InChI Key: BVQXTGXJFDJQDB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a synthetic pyrazoline derivative of interest in medicinal chemistry and drug discovery research. Pyrazolines are a privileged scaffold in heterocyclic chemistry, recognized for their diverse biological potential and role as fundamental building blocks in the development of novel therapeutic agents . This compound features a dihydropyrazole core substituted with multiple methoxyphenyl groups and a thiophene-2-carbonyl moiety, a structure designed to explore structure-activity relationships in various biochemical pathways. Research Applications and Value: While this specific derivative is a novel entity, its molecular architecture suggests significant research value. Compounds based on the pyrazoline scaffold are extensively investigated for their cytotoxic and anti-tumor activities . The presence of the thiophene ring, a common feature in pharmacologically active molecules, may further modulate its biological profile and interaction with enzyme targets . Researchers may utilize this compound as a key intermediate or a target molecule in projects aimed at developing new kinase inhibitors, given that related thiazolyl-pyrazoline derivatives have demonstrated potent activity as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical targets in oncology research . Handling and Usage: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this compound.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-27-17-9-6-15(7-10-17)19-14-18(16-8-11-20(28-2)21(13-16)29-3)24-25(19)23(26)22-5-4-12-30-22/h4-13,19H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQXTGXJFDJQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, the compound's structural analogs have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research has shown that specific modifications in the pyrazole structure can enhance its cytotoxicity against cancer cells, making it a promising candidate for further development as an anticancer agent .

Antioxidant Properties

The antioxidant capabilities of pyrazole derivatives have also been investigated. Compounds containing thiophene and methoxyphenyl groups have demonstrated effective free radical scavenging activity. This property is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases .

Anti-inflammatory Effects

There is growing evidence that pyrazole compounds can modulate inflammatory pathways. Studies suggest that certain derivatives can inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits in treating inflammatory diseases .

Organic Photovoltaics

The incorporation of thiophene and pyrazole moieties into organic photovoltaic materials has been explored. These compounds can improve charge transport properties and enhance the efficiency of solar cells. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Conductive Polymers

Research indicates that pyrazole-based compounds can be utilized in the synthesis of conductive polymers. These materials are essential for various electronic applications, including sensors and flexible electronics. The ability to tune the electronic properties through structural modifications allows for the design of polymers with specific conductivity requirements .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, leading to the creation of new derivatives with tailored properties. This versatility is particularly valuable in drug discovery and development processes where novel compounds are required .

Coordination Chemistry

The complexation behavior of pyrazole derivatives with metal ions has been studied extensively. These compounds can act as ligands, forming stable complexes that are useful in catalysis and materials science applications. The ability to form coordination complexes enhances their utility in various chemical processes .

Case Studies

Study Findings Application
Antitumor ActivityDemonstrated significant cytotoxic effects against breast cancer cell linesPotential anticancer drug development
Antioxidant PropertiesEffective in scavenging free radicalsDevelopment of antioxidant therapies
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokinesTreatment for inflammatory diseases
Organic PhotovoltaicsImproved efficiency in solar cellsApplication in renewable energy technologies
Conductive PolymersEnhanced conductivity in synthesized polymersUse in flexible electronics

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Pyrazole Derivatives and Their Substituents
Compound Name Position 1 Position 3 Position 5 Bioactivity/Application Reference
Target Compound (TC) Thiophene-2-carbonyl 3,4-Dimethoxyphenyl 4-Methoxyphenyl Not explicitly reported -
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Phenyl 3,4-Dimethoxyphenyl 2-Fluorophenyl Anticancer (in silico docking)
1-(2-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)... Thiazole-acetyl 4-Bromophenyl 4-Methoxyphenyl Structural analysis
3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Carbothioamide 4-Aminophenyl 4-Methoxyphenyl X-ray crystallography
Key Observations:
  • Substituent Effects on Activity: The 3,4-dimethoxyphenyl group in the TC and ’s compound may enhance π-π stacking or hydrogen bonding in biological targets.
  • Thiophene vs. Thiazole : The TC’s thiophene carbonyl differs from thiazole-containing analogs (), which exhibit antimicrobial activity. Thiazole’s nitrogen atom may facilitate stronger hydrogen bonding compared to thiophene’s sulfur, affecting target selectivity .
  • Methoxy vs. Halogen Substituents : Halogenated analogs (e.g., 4-bromophenyl in ) show enhanced intermolecular halogen bonding in crystal structures, which could translate to improved stability or binding in therapeutic applications .
Table 2: Crystallographic Data Comparison
Compound Space Group R Factor Key Interactions Reference
TC (hypothetical) - - Methoxy-thiophene π-stacking -
3-(4-Aminophenyl)-...carbothioamide Monoclinic 0.036 N–H···S hydrogen bonds
Isostructural chloro/bromo derivatives Triclinic 0.05–0.07 Halogen···π, C–H···O interactions
  • Crystal Packing : The TC’s methoxy groups may participate in C–H···O interactions, similar to halogenated analogs in and . However, the absence of halogens could reduce halogen bonding, a critical factor in stabilizing crystal lattices .
  • Planarity : Compounds like those in exhibit near-planar conformations, except for perpendicular aryl groups. The TC’s thiophene carbonyl may induce similar conformational rigidity, impacting molecular docking .

Computational and Pharmacological Insights

  • Molecular Docking : ’s fluorophenyl analog showed strong binding to cyclin-dependent kinases (CDKs) in silico, suggesting that the TC’s methoxyphenyl groups could similarly target kinase pockets .
  • Bioactivity Gaps : While the TC’s structural analogs display antimicrobial () and anti-inflammatory () activities, direct data for the TC is lacking. Its methoxy-rich structure aligns with compounds showing CNS activity, warranting further study .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SARs).

Chemical Structure

The molecular formula of the compound is C21H21N3O4SC_{21}H_{21}N_{3}O_{4}S. Its structure features a pyrazole ring substituted with methoxy and thiophene moieties, which are crucial for its biological activities.

Research indicates that pyrazole derivatives can act as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The compound under discussion has shown significant antiproliferative activity against breast cancer cell lines (MCF-7), with IC₅₀ values indicating potent inhibition of cell growth.

Case Studies

  • EGFR Inhibition : A related study demonstrated that similar pyrazole derivatives exhibited IC₅₀ values as low as 0.07 μM against EGFR, suggesting that modifications in the structure can enhance activity significantly .
  • MCF-7 Cell Line : The compound was tested against MCF-7 cells, showing an IC₅₀ of approximately 0.08 μM, indicating strong potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various pathogens.

Results from Studies

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains of bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It effectively inhibited biofilm formation, which is critical in treating chronic infections where biofilms are prevalent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with specific structural features:

Structural FeatureEffect on Activity
Methoxy SubstituentsEnhance solubility and bioavailability
Thiophene MoietyContributes to the π–π stacking interactions
Pyrazole RingCentral to the inhibition mechanism

Insights from Research

Recent studies suggest that modifications to the methoxy groups can significantly alter the compound's potency and selectivity towards different targets . For instance, increasing the number of methoxy groups has been associated with improved anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this pyrazole derivative, and how can reaction conditions be monitored for yield improvement?

  • Methodology : The compound can be synthesized via cyclocondensation of chalcone derivatives (e.g., (E)-3-(substituted phenyl)-1-(aryl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid under reflux (6–8 hours). Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or DMF/EtOH mixtures .
  • Key Parameters : Adjusting molar ratios (e.g., 2.5 mmol chalcone to 5 mmol hydrazine), solvent volume (20 mL glacial acetic acid), and recrystallization solvents (ethanol, DMF/EtOH) can optimize yields .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use a combination of IR spectroscopy (to confirm carbonyl and C-N stretches), 1H/13C NMR (to verify substituent environments and diastereotopic protons in the dihydropyrazole ring), and mass spectrometry (for molecular ion validation). X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical confirmation .
  • Example : In analogous compounds, IR peaks at ~1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) are diagnostic. NMR signals for methoxy groups appear at δ 3.7–3.9 ppm .

Q. How can purity be ensured during purification, and what solvents are most effective?

  • Methodology : Crude products are precipitated in ice-cold water, filtered under vacuum, and recrystallized. Ethanol is preferred for polar derivatives, while DMF/EtOH (1:1) is effective for less-soluble analogs. Purity is validated via HPLC or melting-point analysis .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld surface analysis predict electronic properties and intermolecular interactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal structures .
  • Example : For a related dihydropyridine, Hirshfeld analysis revealed 12% contribution from C–H···O interactions, critical for crystal packing .

Q. What strategies resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?

  • Methodology :

  • Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized hydrazones).
  • Reaction Optimization : Vary acid catalysts (e.g., replace glacial acetic acid with HCl for faster cyclization) .
  • Stereochemical Control : Chiral HPLC or NOESY NMR can distinguish diastereomers in dihydropyrazoles .

Q. How can the reaction mechanism for thiophene-2-carbonyl group incorporation be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or NMR.
  • Theoretical Modeling : Transition-state analysis using DFT (e.g., Gaussian 16) identifies rate-limiting steps. For example, thiophene carbonyl activation may proceed via a six-membered cyclic transition state .

Q. What approaches validate bioactivity hypotheses for this compound, given structural analogs with known targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural similarities to 1,3,4-thiadiazole derivatives .
  • In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays or antiproliferative effects using MTT on cancer cell lines .

Q. How does substitution at the 3,4-dimethoxyphenyl group influence crystallographic packing and solubility?

  • Methodology : Compare single-crystal X-ray structures of derivatives with varying substituents. Methoxy groups enhance solubility via polar interactions but may reduce packing efficiency due to steric hindrance .

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